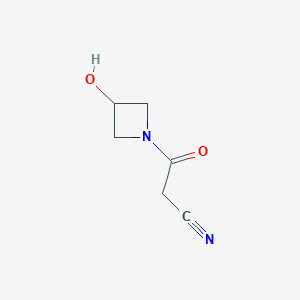
2-chloro-N-(pyridin-3-yl)acetamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the condensation of substituted 2-aminopyridines with α-halo ketones .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the cyanoacetylation of amines has been used to obtain biologically active novel heterocyclic moieties .Scientific Research Applications
Chemical Synthesis and Drug Development
2-chloro-N-(pyridin-3-yl)acetamide hydrochloride serves as a precursor in chemical synthesis and drug development. Its structural framework is conducive to modifications that can lead to new pharmacologically active compounds. For instance, it's used in the synthesis of thiophene analogues of benzidine and 4-aminobiphenyl, highlighting its versatility in creating compounds with potential carcinogenicity evaluation purposes (Ashby et al., 1978). Such compounds have been evaluated for their biological activity, illustrating the chemical's role in the synthesis of potentially significant pharmacological agents.
Heterocyclic Chemistry and Biological Activities
The compound's involvement in the development of heterocyclic chemistry is notable, particularly in the synthesis of pyridine and its derivatives, which have a wide range of biological activities. Pyridine derivatives, including those synthesized from this compound, are known for their anticancer, antiviral, and antibacterial properties. These activities make it an important compound in medicinal chemistry research, aiming to discover new therapeutic agents (Alshamrani, 2023).
Catalysis and Material Science
In catalysis and material science, the structural attributes of this compound facilitate the development of catalysts and materials with enhanced performance. For example, its derivatives are used in forming metal complexes that exhibit unique catalytic properties, beneficial for various industrial processes. This underscores its potential in contributing to advancements in sustainable chemistry and catalysis (Pignolet et al., 1995).
Environmental and Analytical Applications
The compound's role extends to environmental and analytical applications, where its derivatives are explored for their utility in detecting and quantifying environmental contaminants. This application is crucial for monitoring pollutants and ensuring environmental safety. The ability to form stable complexes with metals can be leveraged in designing sensitive and selective chemosensors for environmental monitoring (Abu-Taweel et al., 2022).
properties
IUPAC Name |
2-chloro-N-pyridin-3-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-4-7(11)10-6-2-1-3-9-5-6;/h1-3,5H,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCIMKELNIAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181825-64-9 | |
| Record name | 2-chloro-N-(pyridin-3-yl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)
![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)


![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B1465139.png)




![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
